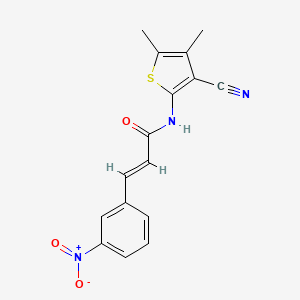

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide

Descripción

“(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide” is a synthetic acrylamide derivative featuring a thiophene core substituted with cyano and methyl groups, conjugated to a 3-nitrophenyl moiety via an α,β-unsaturated carbonyl linkage. The presence of electron-withdrawing groups (cyano and nitro) and steric hindrance from methyl substituents likely enhances its reactivity and binding affinity to biological targets, such as enzymes or receptors involved in inflammatory or proliferative pathways .

Propiedades

IUPAC Name |

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3S/c1-10-11(2)23-16(14(10)9-17)18-15(20)7-6-12-4-3-5-13(8-12)19(21)22/h3-8H,1-2H3,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJKYBWDMSOQSV-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(3-nitrophenyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, focusing on antioxidant, antibacterial, and cytotoxic properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 354.4 g/mol. The structural features include a cyano group, a thiophene ring, and a nitrophenyl moiety, which are crucial for its biological activities.

1. Antioxidant Activity

Antioxidant activity is critical for protecting cells from oxidative stress. Research has shown that compounds with similar structural features exhibit significant antioxidant properties. For instance, related thiophene derivatives demonstrated notable scavenging effects against free radicals.

| Compound Name | % Inhibition at 100 µM |

|---|---|

| 2-cyano-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide | 50.3% |

| Ascorbic Acid (Standard) | 64.7% |

The introduction of functional groups such as carboxamide or nitrile significantly influences the antioxidant capacity of these compounds. Studies noted that the polar nature of these groups enhances their ability to scavenge free radicals .

2. Antibacterial Activity

The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The compound's activity is often compared to standard antibiotics such as Streptomycin.

| Sample Name | Diameter of Inhibition Zones (mm) | E. coli | S. aureus |

|---|---|---|---|

| Compound 1 | 15 | 17 | 16 |

| Compound 2 | 16 | 15 | 15 |

| Streptomycin | 27 | 27 | 25 |

The results indicate that the compound exhibits promising antibacterial activity, particularly against Gram-negative bacteria like E. coli . The presence of the thiophene ring is believed to enhance membrane permeability, facilitating better interaction with bacterial cells.

3. Cytotoxic Activity

Cytotoxicity studies have been conducted using various cancer cell lines to assess the potential of this compound as an anticancer agent. The mechanism often involves the induction of apoptosis in cancer cells.

In vitro assays demonstrated that compounds with similar structures could induce significant cytotoxic effects:

| Cell Line | IC50 (µM) |

|---|---|

| K562 (Leukemia) | ~10 |

| MCF-7 (Breast Cancer) | ~15 |

These findings suggest that the compound may act through mitochondrial pathways, leading to cell death . Further investigations into its mechanism of action are warranted to fully understand its potential as an anticancer agent.

Case Studies

Several studies have focused on derivatives of acrylamide compounds similar to this compound. For example:

- A study on neurotoxic effects highlighted that acrylamide derivatives could inhibit neurofilament degradation in rat models, suggesting neuroprotective properties under certain conditions .

- Another investigation into related compounds revealed their ability to induce apoptosis in cancer cell lines via mitochondrial dysfunction .

Comparación Con Compuestos Similares

Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates

These compounds (e.g., 3d and 3e in ) share the 4,5-dimethylthiophene backbone and cyanoacrylamide core but replace the 3-nitrophenyl group with substituted phenyl rings (e.g., 4-hydroxyphenyl or 4-hydroxy-3-methoxyphenyl). Key differences include:

(E)-N-(4-methylbenzyl)-3-(3-nitrophenyl)acrylamide (6h)

This compound () retains the 3-nitrophenylacrylamide motif but substitutes the thiophene ring with a 4-methylbenzyl group. Key comparisons include:

- Solubility and Bioavailability : The thiophene ring in the target compound may enhance lipophilicity compared to the benzyl group, influencing membrane permeability .

- Synthetic Yield : The target compound’s synthesis (if analogous to ) achieves higher yields (88–90%) compared to 6h (56%), possibly due to optimized reaction conditions .

Ethyl 2-(3-(4-chlorophenyl)-2-cyanoacrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound C)

This tetrahydrobenzo[b]thiophene derivative () features a chloro substituent instead of nitro. Differences include:

- Reactivity : The nitro group’s stronger electron-withdrawing nature may increase electrophilicity at the acrylamide double bond, enhancing interactions with nucleophilic biological targets .

- Spectroscopic Data : The target compound’s IR spectrum would show distinct nitro stretching bands (~1520 cm⁻¹) absent in chloro-substituted analogues .

Pharmacological Profiles

Anticancer Activity

Compounds like “(E)-3-(4-aminophenyl)-N-(4-methoxyphenyl)acrylamide” () demonstrate moderate anticancer activity, with IC₅₀ values in the micromolar range. The target compound’s nitro and cyano groups may enhance cytotoxicity by promoting reactive oxygen species (ROS) generation or inhibiting key kinases .

Anti-Inflammatory Activity

The compound 3-(4-hydroxy-3-methoxy phenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () exhibits potent anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μmol/L).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.